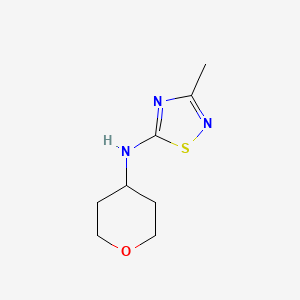
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a chemical entity of significant interest in various scientific fields due to its complex structure and potential applications. This compound features multiple functional groups, including piperazine and tetrazole moieties, which contribute to its unique chemical behavior and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can be achieved through a multi-step process:
Step 1: Synthesis of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate.
Step 2: Formation of 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone by reacting 2-(2-fluorophenoxy)acetic acid with thionyl chloride, followed by coupling with N-methylpiperazine.
Step 3: Final coupling of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol with 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalyst choice is crucial. Typically, the reactions are carried out under an inert atmosphere to avoid oxidation and contamination.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the tetrazole ring.
Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.
Substitution: The fluorine atoms on the phenyl rings and the tetrazole can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, amines, or thiols under appropriate conditions.
Major Products:
From oxidation: Corresponding ketones or acids.
From reduction: Alcohol derivatives.
From substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is explored in several research domains:
Chemistry: As a starting material or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic effects, possibly in areas like anti-inflammatory or anti-cancer research.
Industry: Potential use as a chemical precursor for the synthesis of novel materials or pharmaceuticals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its biological effects is subject to ongoing research. the presence of the piperazine ring suggests potential interaction with G-protein coupled receptors (GPCRs), while the tetrazole ring may interact with various enzymes or receptor sites.
Molecular Targets and Pathways:
GPCRs, which play a role in numerous physiological processes.
Enzymes that may be inhibited or activated by the tetrazole and fluorophenyl groups.
Comparación Con Compuestos Similares
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can be compared to other compounds with similar functional groups:
Similar Compounds:
1-(4-(benzyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone: Lacks the tetrazole ring, potentially reducing biological activity.
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone: Has a phenyl instead of a difluorophenyl group, which might alter its interaction with biological targets.
Propiedades
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-15-6-5-14(11-17(15)23)29-19(24-25-26-29)12-27-7-9-28(10-8-27)20(30)13-31-18-4-2-1-3-16(18)22/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXAPAZDJKCZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
![[(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2509126.png)
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)



![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)


![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2509146.png)
